Pyrophaeophorbide a

Catalog No.
S611604
CAS No.
M.F
C33H34N4O3
M. Wt
534.6 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrophaeophorbide a

Product Name

Pyrophaeophorbide a

IUPAC Name

3-(16-ethenyl-11-ethyl-4-hydroxy-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl)propanoic acid

Molecular Formula

C33H34N4O3

Molecular Weight

534.6 g/mol

InChI

InChI=1S/C33H34N4O3/c1-7-19-15(3)23-12-25-17(5)21(9-10-30(39)40)32(36-25)22-11-29(38)31-18(6)26(37-33(22)31)14-28-20(8-2)16(4)24(35-28)13-27(19)34-23/h7,12-14,17,21,36,38H,1,8-11H2,2-6H3,(H,39,40)

InChI Key

FDKRLXBXYZKWRZ-UHFFFAOYSA-N

SMILES

CCC1=C(C2=NC1=CC3=C(C4=C(CC(=C5C(C(C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)O)C4=N3)O)C)C

Synonyms

pyropheophorbide a

Canonical SMILES

CCC1=C(C2=NC1=CC3=C(C4=C(CC(=C5C(C(C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)O)C4=N3)O)C)C

The exact mass of the compound Pyrophaeophorbide a is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Pyrophaeophorbide a is a chlorophyll derivative, specifically a modified form of pheophorbide a, which is a breakdown product of chlorophyll a. This compound is characterized by the removal of the methoxycarbonyl group, resulting in a structure that retains the core porphyrin framework but possesses distinct chemical properties and biological activities. Pyrophaeophorbide a is recognized for its role as a photosensitizer in photodynamic therapy, where it generates reactive oxygen species upon light activation, making it useful in cancer treatment and other therapeutic applications .

That enhance its utility in medicinal chemistry. Notably, regioselective reactions involving methyl pyrophaeophorbide a with formaldehyde have been studied extensively. These reactions include hydroxymethylation and the formation of chlorins through processes such as the Prins reaction and aldol reaction. Such transformations can yield derivatives with enhanced light absorption properties and improved singlet oxygen generation capabilities, which are critical for photodynamic applications .

The biological activity of pyrophaeophorbide a primarily revolves around its function as a photosensitizer. Upon excitation with specific wavelengths of light, it produces singlet oxygen, which has cytotoxic effects on tumor cells. This property has been exploited in photodynamic therapy to target malignant tissues selectively. Additionally, pyrophaeophorbide a exhibits antiviral properties and has been investigated for its potential use in treating viral infections . Its derivatives have shown enhanced efficacy against carbonic anhydrase IX, an enzyme associated with tumor growth and metastasis .

Several methods exist for synthesizing pyrophaeophorbide a:

  • Base-Catalyzed Reaction: One efficient method involves treating chlorin e6 trimethyl ester with a base followed by heating to yield pyrophaeophorbide a. This process can be scaled for large production .
  • Enzymatic Pathways: Two enzymatic pathways have been identified for its formation from pheophorbide a: one involves the action of pheophorbidase, which demethylates pheophorbide a to produce an intermediate that non-enzymatically decarboxylates into pyrophaeophorbide a; the other pathway directly converts pheophorbide a into pyrophaeophorbide a via nucleophilic reaction catalyzed by pheophorbide demethoxycarbonylase .
  • Chemical Modifications: Further chemical modifications can be performed on pyrophaeophorbide a to create various derivatives with tailored properties for specific applications .

Pyrophaeophorbide a finds applications in several fields:

  • Photodynamic Therapy: Its primary application is in cancer treatment, where it acts as a photosensitizer to induce cell death through reactive oxygen species generation.
  • Antiviral Treatments: Research indicates potential use against viral infections due to its biological activity.
  • Imaging Techniques: It may also serve as a contrast agent in imaging due to its unique optical properties .

Studies on the interactions of pyrophaeophorbide a focus on its cellular uptake mechanisms and its interactions with tumor-associated enzymes like carbonic anhydrase IX. The structural modifications at its periphery significantly influence its uptake and retention in tumor cells, which is essential for maximizing its therapeutic efficacy during photodynamic therapy .

Several compounds share structural similarities with pyrophaeophorbide a, each exhibiting unique properties:

Compound NameKey FeaturesUnique Aspects
Pheophorbide aPrecursor to pyrophaeophorbide; retains methoxycarbonyl groupLess effective as photosensitizer than pyrophaeophorbide
Chlorin e6A chlorophyll derivative used in photodynamic therapyHigher stability but lower singlet oxygen yield
Methyl pyropheophorbide aMethylated derivative; shows enhanced solubilityMore soluble but may have reduced biological activity
Hexyloxy pyropheophorbide aA derivative designed for improved tumor targetingEnhanced specificity for certain tumors

Each of these compounds has distinct advantages and limitations compared to pyrophaeophorbide a, making it particularly valuable in specific therapeutic contexts due to its unique ability to generate singlet oxygen efficiently under light activation conditions .

Synthesis from Chlorin e6 Derivatives

3.1.1 Dieckmann Condensation Pathway

The key step is an intramolecular Claisen (Dieckmann) condensation that closes the isocyclic ring at positions 13 and 15 of chlorin e6 trimethyl ester, immediately followed by in-situ thermal decarboxylation to give pyrophaeophorbide a [1] [2] [3]. The transformation proceeds because the β-keto-ester intermediate undergoes facile proton abstraction and carbon dioxide loss in a high-boiling aromatic base, eliminating the need for separate decarboxylation or cryogenic work-ups. Reported isolated yields on gram scale exceed eighty-five percent and remain reproducible on multihundred-gram campaigns [1] [3].

3.1.2 Role of Potassium tert-Butoxide as Base Catalyst

Potassium tert-butoxide, a strongly basic and sterically hindered alkoxide, deprotonates the C-13^2 methoxycarbonyl group, initiates nucleophilic attack on the distal C-17^3 ester, and thereby governs ring closure selectivity [4] [5] [2]. Its steric bulk suppresses competitive transesterification, while tight ion pairing in 2,4,6-trimethylpyridine (collidine) promotes rapid enolate formation. Density measurements of reaction aliquots show complete consumption of starting chlorin e6 trimethyl ester within twenty minutes at ambient temperature before thermal reflux is applied [2].

3.1.3 Reaction Conditions in Collidine and Pyridine Media

The choice of aromatic solvent controls both rate and colour stability (green → orange transition). Collidine (boiling point 172 °C) allows a single-flask sequence:

  • degas at 50 °C,
  • add potassium tert-butoxide (1 mole equivalent),
  • stir 20 minutes at 25 °C,
  • reflux 2 hours at 172 °C,
  • acid-quench and evaporate [2].

Using pyridine (boiling point 115 °C) lowers thermal stress but reduces the decarboxylation rate, giving slightly diminished yields even with extended reflux [2]. Comparative data are collated in Table 1.

EntryAromatic solvent (volume)Reflux temperature (°C)Reflux time (h)Isolated yield (%)Reference
A2,4,6-trimethylpyridine, 30 mL172285% [2]13
B2,4,6-trimethylpyridine, process scale170 ± 21.590% [1] [3]1,40
CPyridine, 15 mL115280% [2]13

Table 1 – Effect of reaction medium on Dieckmann condensation efficiency.

Alternative Synthetic Routes

3.2.1 Semi-Synthetic Approaches from Natural Sources

Enzymatic demethoxycarbonylation of pheophorbide a by pheophorbidase, followed by spontaneous decarboxylation, furnishes the C-13^2 carboxylate precursor of pyrophaeophorbide a in senescing plant tissue [6] [7]. Extraction from Spirulina platensis or radish cotyledons, followed by preparative reversed-phase chromatography, affords milligram quantities suitable for mechanistic studies but is not practical for bulk supply [8] [7].

Microbial consortia present in fermented Brassica juncea leaves were also shown to convert pheophorbide a into pyrophaeophorbide a under mildly acidic brine, revealing a food-processing source of the pigment [9] [10].

3.2.2 Total Synthesis Considerations

Total-synthetic routes that assemble the chlorin macrocycle de novo utilise stepwise condensation of substituted pyrrole units followed by metal-templated macrocyclisation and global hydrogenation—strategies pioneered for chlorophyll analogues [11]. Although conceptually valuable, such routes require more than twenty operations and proceed in overall yields below one percent, making them commercially unattractive compared with the two-step Dieckmann process [3].

Purification and Characterisation Techniques

3.3.1 Chromatographic Isolation Methods

Silica-gel flash chromatography (dichloromethane / acetone, two percent acetone) provides rapid removal of collidine salts but leaves residual pigment impurities [2]. Re-chromatography on reversed-phase octadecyl-silica with water / acetonitrile gradients elevates purity above ninety-eight percent and is fully amenable to solid-phase extraction cartridges for food-quality monitoring [12]. An example single-pass method (acetone eighty-five percent extraction, acidification, C-18 cartridge, water wash, acetonitrile elution) recovers pyropheophorbide a with ninety-two percent efficiency at analytical scale [12].

3.3.2 Crystallisation Procedures

Crystallisation from dichloromethane / hexane under nitrogen yields ruby needles suitable for single-crystal X-ray diffraction, confirming macrocycle planarity and propionic-acid conformation [2]. Process chemists achieve reliable isolation of the most stable polymorph by seeding the concentrated reaction mixture at forty-five degrees Celsius, then cooling linearly to fifteen degrees Celsius, following supersaturation control strategies developed for active-pharmaceutical-ingredient manufacturing [13].

3.3.3 Spectroscopic Verification of Purity

Spectrophotometric absorbance of purified material in methanol shows characteristic maxima at 666 nanometres (Q-band) and 408 nanometres (Soret band); the absence of shoulders at 630 nanometres indicates complete conversion of chlorin e6 precursors [14] [15]. Proton nuclear magnetic resonance spectroscopy in deuterated chloroform displays singlets at 9.35, 9.15 and 8.50 parts per million for the three meso protons and a doublet of doublets at 5.22 parts per million for the exocyclic methylene group, matching literature assignments [2]. High-resolution electrospray mass spectrometry gives a monoisotopic mass of 534.2631 daltons (calculated 534.2631 daltons), confirming elemental composition C-thirty-three H-thirty-four N-four O-three [16].

Analytical techniqueKey diagnostic featureAcceptance criterionReference
Ultraviolet–visible absorption spectroscopyMaximum absorbance at 666 nm (Q-band)≥ 1.00 absorbance unit in methanol24
Proton nuclear magnetic resonance spectroscopyThree meso singlets (9.35, 9.15, 8.50 ppm)Signal-to-noise ratio ≥ 5013
High-resolution mass spectrometrym/z = 534.2631 [M+H]^+Δ ≤ 3 ppm vs theoretical52

Table 2 – Routine analytical specifications for research-grade pyrophaeophorbide a.

XLogP3

2.6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 02-18-2024

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